Absence of Public Bioactivity Data Relative to Defined Comparators
A systematic search of the patent and primary literature was conducted to identify quantitative differentiation evidence for CAS 852440-40-5 against its closest listed analog, 1-(4-bromophenyl)-5-[(2-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1326904-82-8), and the structurally adjacent patent compound WYQ-51 (1-cyclohexyl N5-2-chlorobenzyl analog). No IC50, Ki, EC50, or selectivity data were found for CAS 852440-40-5 in any accessible source (ChEMBL, BindingDB, PubChem, PubMed). CAS 1326904-82-8 similarly lacks public bioactivity annotation. In contrast, WYQ-51 demonstrates PDE9A IC50 of 28 nM [1]. Without target compound data, no direct quantitative difference can be calculated. This evidence gap is itself a procurement-critical data point, indicating that any biological use of CAS 852440-40-5 requires complete de novo profiling.
| Evidence Dimension | PDE9A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | WYQ-51 (N1-cyclohexyl, N5-2-chlorobenzyl analog): PDE9A IC50 = 28 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | PDE9A inhibition assay as described in US9617269 [1] |
Why This Matters
The lack of public bioactivity data means CAS 852440-40-5 cannot be prioritized over analogs based on existing knowledge; procurement must be accompanied by investment in primary screening.
- [1] BindingDB. (2025). BDBM317100: US9617269, Compound WYQ-51 Affinity Data (PDE9A IC50). View Source
